4-Hydroxy-2-nitrobenzo[d]oxazole
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Overview
Description
4-Hydroxy-2-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-nitrobenzo[d]oxazole typically involves the reaction of 2-aminophenol with nitroaromatic compounds under specific conditions. One common method is the condensation of 2-aminophenol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound. Catalysts such as nanocatalysts and metal catalysts may also be employed to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminobenzoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminobenzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
4-Hydroxy-2-nitrobenzo[d]oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-nitrobenzo[d]oxazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolone: Another heterocyclic compound with similar biological activities.
2-Aminobenzoxazole: A related compound with different functional groups.
2-Nitrobenzoxazole: A compound with a nitro group but lacking the hydroxyl group.
Uniqueness
4-Hydroxy-2-nitrobenzo[d]oxazole is unique due to the presence of both hydroxyl and nitro functional groups, which contribute to its diverse reactivity and biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C7H4N2O4 |
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Molecular Weight |
180.12 g/mol |
IUPAC Name |
2-nitro-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C7H4N2O4/c10-4-2-1-3-5-6(4)8-7(13-5)9(11)12/h1-3,10H |
InChI Key |
MNKBCUKQTHJHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)[N+](=O)[O-])O |
Origin of Product |
United States |
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